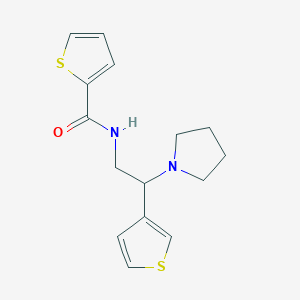

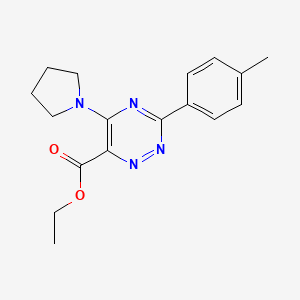

![molecular formula C19H18N2O4 B2528989 2-甲基-4-氧代-3-苯基-3,4,5,6-四氢-2H-2,6-甲苯并[g][1,3,5]恶二唑辛-8-羧酸甲酯 CAS No. 899962-59-5](/img/structure/B2528989.png)

2-甲基-4-氧代-3-苯基-3,4,5,6-四氢-2H-2,6-甲苯并[g][1,3,5]恶二唑辛-8-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate, is a complex molecule that falls within the category of oxadiazocine derivatives. These compounds are of significant interest due to their potential biological activities and their unique chemical structures which often include multiple heterocyclic rings.

Synthesis Analysis

The synthesis of related oxadiazocine derivatives has been explored in several studies. For instance, N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides were synthesized through a three-component reaction involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea, with NaHSO4 as a catalyst . Similarly, N-Aryl- and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides were prepared by reacting N-aryl- and N,N-diethyl-3-oxobutanamides with salicylaldehyde and N-phenylthiourea in the presence of sodium hydrogen sulfate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxadiazocine derivatives is characterized by the presence of a 1,3,5-oxadiazocine ring fused to a benzene ring. The structure determination is typically carried out using spectroscopic methods such as IR and 1H NMR, and in some cases, confirmed by X-ray analysis . Theoretical calculations and spectral characteristics are crucial for understanding the stability and tautomerism of these compounds .

Chemical Reactions Analysis

Oxadiazocine derivatives exhibit a variety of chemical reactions due to their multiple reactive sites. For example, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation can lead to the formation of oxadiazole derivatives . The Biginelli reaction has also been employed to synthesize substituted oxadiazocines, which can undergo ring opening in certain solvents . These reactions highlight the reactivity and potential for further functionalization of the oxadiazocine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazocine derivatives, such as acid/base stability, are influenced by their heterocyclic structure. Compounds like 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole demonstrate pronounced acid/base stability, which is an important consideration for their potential biological applications . The spectral characteristics of these compounds provide insights into their electronic structure and reactivity .

科学研究应用

合成和化学性质

合成方法:Gein 等人 (2017) 的研究描述了使用 N-芳基-3-氧代丁酰胺、水杨醛和尿素的三组分反应合成 N-芳基-2-甲基-4-氧代-3,4,5,6-四氢-2H-2,6-甲烷-1,3,5-苯并恶二唑辛-11-甲酰胺,表明该化合物在化学合成应用中的潜力 (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017)。

化学结构分析:该化合物的结构使用红外光谱和 1H NMR 光谱以及 X 射线分析确定,突出了其在结构化学和材料科学中的相关性 (Gein 等人,2017)。

生物医学应用

抗癌活性:易卜拉欣等人 (2017) 报告了该化合物的氧桥加合物的合成及其对 MCF-7 人乳腺癌细胞系的抗癌活性的评估,表明其在癌症研究和药物开发中的潜力 (Ibrahim, El‐Sheshtawy, El-Kemary, Al-Juaid, Youssef, & El-Azab, 2017)。

抗菌特性:Kakanejadifard 等人 (2013) 合成了含有 1,2,5-恶二唑部分的席夫碱化合物,包括该化合物的衍生物,并评估了它们对金黄色葡萄球菌和蜡状芽孢杆菌的抗菌活性,突出了其在抗菌研究中的潜在用途 (Kakanejadifard, Azarbani, Zabardasti, Kakanejadifard, Ghasemian, Esna-ashari, Omidi, Shirali, & Rafieefar, 2013)。

其他应用

- 光电特性:王等人 (2006) 研究了 2,5-二苯基-1,3,4-恶二唑衍生物(该化合物属于该类)的合成,并探索了它们的氧化还原、结构和光电特性。这表明在材料科学中具有潜在应用,特别是在开发新型电子和光子材料方面 (Wang, Pålsson, Batsanov, & Bryce, 2006)。

作用机制

未来方向

属性

IUPAC Name |

methyl 9-methyl-11-oxo-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-19-11-15(20-18(23)21(19)13-6-4-3-5-7-13)14-10-12(17(22)24-2)8-9-16(14)25-19/h3-10,15H,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIGTBFDLDAFBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

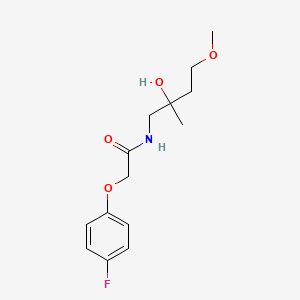

![N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide](/img/no-structure.png)

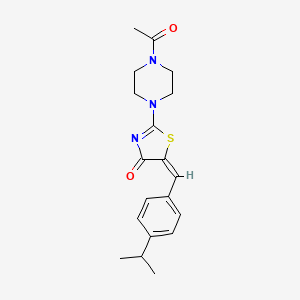

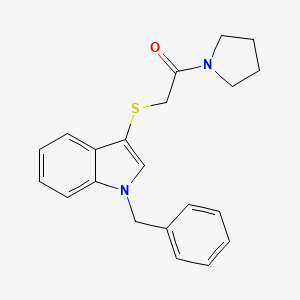

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2528910.png)

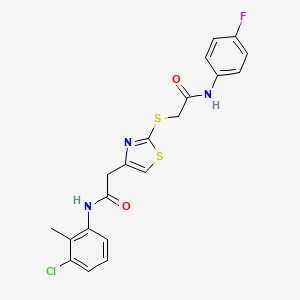

![N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2528915.png)

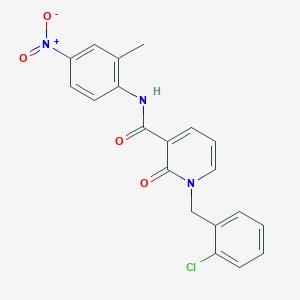

![N-(2-methoxyphenyl)-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2528917.png)

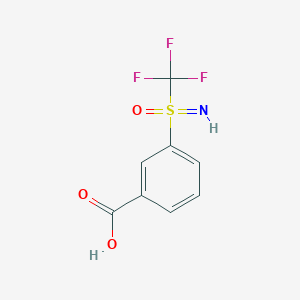

![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2528918.png)

![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2528928.png)